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molecular formula C7H5F3O B1306049 3,4,5-Trifluorobenzyl alcohol CAS No. 220227-37-2

3,4,5-Trifluorobenzyl alcohol

Cat. No. B1306049
M. Wt: 162.11 g/mol
InChI Key: HRSFRSLKOPFWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916718B2

Procedure details

Then, 37.91 g of 3,4,5-trifluorobenzaldehyde and 10 mL of water were dissolved in 50 mL of ethanol and cooled with ice, and 2.69 g of sodium tetrahydroborate was slowly added to the resultant solution. The mixture was stirred at room temperature for 2 hours, and 10% hydrochloric acid was added until the system became acidic, followed by stirring for 1 hour. Then, hexane was added to the mixture to separate an organic layer, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure. Then, reduced-pressure distillation (3.9 kPa, b. p.=116° C. to 118° C.) yielded 26.73 g of 3,4,5-trifluorobenzyl alcohol (A).
Quantity
37.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH:5]=[O:6].O.[BH4-].[Na+].Cl>C(O)C.CCCCCC>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:11])[C:9]=1[F:10])[CH2:5][OH:6] |f:2.3|

Inputs

Step One
Name
Quantity
37.91 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.69 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was subjected to extraction with hexane
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant mixture was dried
ADDITION
Type
ADDITION
Details
by adding sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Then, reduced-pressure distillation (3.9 kPa, b. p.=116° C. to 118° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(CO)C=C(C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.73 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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